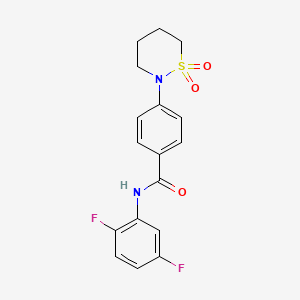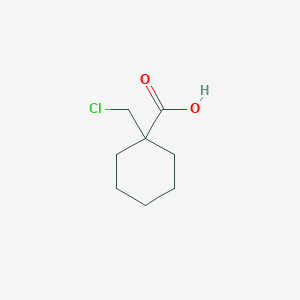![molecular formula C19H22BrN3O2 B2666504 5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097898-19-4](/img/structure/B2666504.png)
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a tert-butylbenzoyl group attached to a pyrrolidine moiety, which is further connected to the pyrimidine ring through an oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine moiety can be synthesized by reacting 4-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the brominated pyrimidine with the pyrrolidine derivative through an ether linkage. This can be achieved using a suitable coupling reagent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butylbenzoyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the tert-butylbenzoyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- 5-Bromo-2-{[1-(4-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
- 5-Bromo-2-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
Uniqueness
5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to similar compounds with other substituents. The tert-butyl group can also enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-19(2,3)14-6-4-13(5-7-14)17(24)23-9-8-16(12-23)25-18-21-10-15(20)11-22-18/h4-7,10-11,16H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVQBQZYBAJOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)
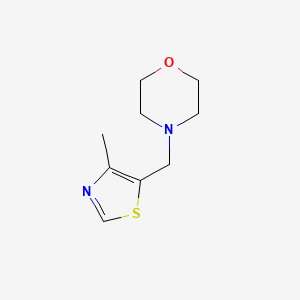
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)
![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
![N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
![5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2666429.png)
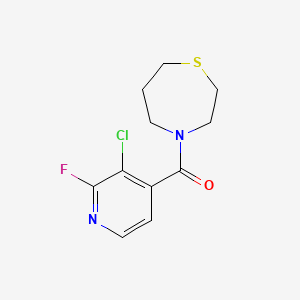
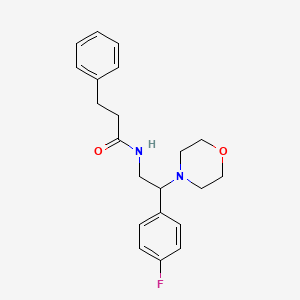
![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)
![1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B2666438.png)
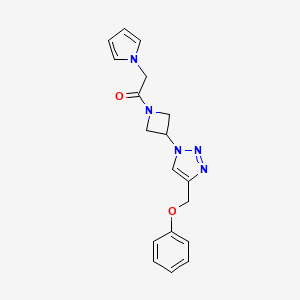
![methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2666441.png)
